4-Isocyanato-2-methoxyquinoline
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Overview
Description
4-Isocyanato-2-methoxyquinoline is an organic compound with the molecular formula C11H8N2O2 and a molecular weight of 200.19 g/mol It belongs to the quinoline family, which is characterized by a benzene ring fused to a pyridine ring
Preparation Methods
The synthesis of 4-Isocyanato-2-methoxyquinoline can be achieved through several methods. One common approach involves the reaction of 2-methoxyquinoline with phosgene to introduce the isocyanate group. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained with high purity .
Industrial production methods for isocyanates, including this compound, often involve the use of phosgene as a key reagent. due to the toxic nature of phosgene, alternative methods are being explored, such as the use of bio-based isocyanates .
Chemical Reactions Analysis
Scientific Research Applications
4-Isocyanato-2-methoxyquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Isocyanato-2-methoxyquinoline involves its interaction with various molecular targets. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites in proteins and other biomolecules. This reactivity underlies its potential biological activities, such as enzyme inhibition and disruption of cellular processes .
Comparison with Similar Compounds
4-Isocyanato-2-methoxyquinoline can be compared with other quinoline derivatives, such as:
Properties
Molecular Formula |
C11H8N2O2 |
---|---|
Molecular Weight |
200.19 g/mol |
IUPAC Name |
4-isocyanato-2-methoxyquinoline |
InChI |
InChI=1S/C11H8N2O2/c1-15-11-6-10(12-7-14)8-4-2-3-5-9(8)13-11/h2-6H,1H3 |
InChI Key |
QLOCSLXLPXNJGT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=CC=CC=C2C(=C1)N=C=O |
Origin of Product |
United States |
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